4-(3,4-dimethoxyphenyl)benzoic Acid

Description

The exact mass of the compound 4-(3,4-dimethoxyphenyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3,4-dimethoxyphenyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethoxyphenyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

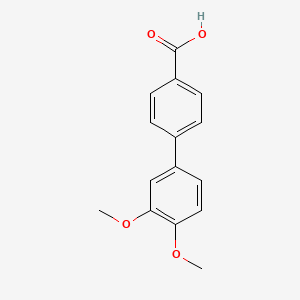

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-13-8-7-12(9-14(13)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCPJYOGXVNPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374314 | |

| Record name | 4-(3,4-dimethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122294-10-4 | |

| Record name | 3′,4′-Dimethoxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122294-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-dimethoxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122294-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-(3,4-dimethoxyphenyl)benzoic Acid via Suzuki Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid, a valuable biaryl scaffold in medicinal chemistry and materials science, through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, a summary of reaction conditions from analogous transformations, and expected analytical data.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acid reagents make it a cornerstone of modern organic synthesis. The synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid involves the coupling of a halo-benzoic acid derivative with 3,4-dimethoxyphenylboronic acid, a reaction that is crucial for the development of various pharmacologically active molecules and functional materials.

Reaction Scheme

The general reaction scheme for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid via Suzuki coupling is depicted below:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid

Experimental Protocol

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with 3,4-dimethoxyphenylboronic acid. This protocol is based on established procedures for similar transformations and may require optimization for specific laboratory conditions.[1][2][3]

Materials:

-

4-Bromobenzoic acid

-

3,4-Dimethoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask or Schlenk flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.2-1.5 equiv), and anhydrous potassium phosphate (2.0-3.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (e.g., 2 mol%) and the phosphine ligand such as RuPhos (e.g., 4 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst mixture to the reaction flask.

-

Solvent Addition and Degassing: Add a mixture of anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzoic acid. Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes. Alternatively, the freeze-pump-thaw method can be used for more rigorous degassing.

-

Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (4-bromobenzoic acid) is consumed. Reaction times can vary from 4 to 24 hours.[4]

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate to the carboxylic acid.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate with 1% acetic acid) or by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid/water) to afford the pure 4-(3,4-dimethoxyphenyl)benzoic acid.

Data Presentation

The following tables summarize quantitative data for Suzuki coupling reactions of substrates structurally similar to those in the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid. This data can serve as a reference for expected yields and optimal reaction conditions.

Table 1: Suzuki Coupling of Aryl Bromides with Arylboronic Acids - Catalyst and Base Comparison

| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd/C (ligand-free) | K₂CO₃ | Ethanol/Water | Room Temp | 0.5 | High | |

| 2 | 4-Bromobenzoic acid | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/Water | 110 | 3 | High | [5] |

| 3 | 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | High | [3] |

| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [6] |

Table 2: Expected Analytical Data for 4-(3,4-dimethoxyphenyl)benzoic acid

While a specific literature source for the complete analytical data of the target molecule was not found, the following are expected values based on the analysis of its constituent parts (3,4-dimethoxybenzene and benzoic acid) and similar biaryl structures.

| Data Type | Expected Values |

| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.2-7.0 (m, 3H, Ar-H), ~3.9 (s, 6H, 2 x OCH₃), ~12.0 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, δ ppm) | ~172 (C=O), ~150-148 (Ar-C-O), ~145-140 (Ar-C), ~132-128 (Ar-CH), ~120-110 (Ar-CH), ~56 (OCH₃) |

| Mass Spectrum (ESI-) | [M-H]⁻ at m/z 257.08 |

Note: Actual chemical shifts and fragmentation patterns may vary depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-(3,4-dimethoxyphenyl)benzoic acid.

Caption: Experimental workflow for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3,4-dimethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(3,4-dimethoxyphenyl)benzoic acid. Due to the absence of experimentally acquired and publicly available spectral data for this specific compound, the information presented herein is a predictive analysis based on established NMR principles and data from analogous compounds. This guide also outlines a standard experimental protocol for the acquisition of NMR data for small organic molecules and includes visualizations to aid in understanding the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(3,4-dimethoxyphenyl)benzoic acid. These predictions are derived from the analysis of structurally similar compounds, including 3,4-dimethoxybenzoic acid, 4-methoxybenzoic acid, and other substituted benzoic acid derivatives. The numbering convention used for the assignments corresponds to the chemical structure provided in Figure 1.

Disclaimer: The following NMR data are predicted and have not been experimentally verified. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for 4-(3,4-dimethoxyphenyl)benzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~12.5 - 13.5 | br s | - | 1H, -COOH |

| ~8.10 | d | ~8.5 | 2H, H-2', H-6' |

| ~7.75 | d | ~8.5 | 2H, H-3', H-5' |

| ~7.25 | d | ~2.0 | 1H, H-2 |

| ~7.15 | dd | ~8.5, 2.0 | 1H, H-6 |

| ~7.00 | d | ~8.5 | 1H, H-5 |

| ~3.95 | s | - | 3H, -OCH₃ |

| ~3.90 | s | - | 3H, -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 4-(3,4-dimethoxyphenyl)benzoic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C-7' (-COOH) |

| ~150 | C-4 |

| ~149 | C-3 |

| ~145 | C-4' |

| ~132 | C-1' |

| ~131 | C-1 |

| ~130 | C-2', C-6' |

| ~126 | C-3', C-5' |

| ~120 | C-6 |

| ~112 | C-5 |

| ~111 | C-2 |

| ~56 | -OCH₃ |

| ~56 | -OCH₃ |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like 4-(3,4-dimethoxyphenyl)benzoic acid.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample of 4-(3,4-dimethoxyphenyl)benzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility of the compound and to observe the acidic proton.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Insert the sample into the spectrometer's probe.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp spectral lines.

-

Set the appropriate acquisition parameters for ¹H NMR, including the spectral width, number of scans, acquisition time, and relaxation delay. A standard ¹H experiment typically requires a small number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required to achieve a good signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the chemical structure of 4-(3,4-dimethoxyphenyl)benzoic acid with atom numbering for NMR assignments and a conceptual workflow for NMR data acquisition and analysis.

Figure 1: Chemical structure of 4-(3,4-dimethoxyphenyl)benzoic acid with atom numbering.

Figure 2: A conceptual workflow for NMR data acquisition and analysis.

An In-depth Technical Guide on the Crystal Structure of 4,4'-dimethoxy-1,1'-biphenyl: A Structural Analog to 4-(3,4-dimethoxyphenyl)benzoic acid

Disclaimer: This technical guide details the crystal structure analysis of 4,4'-dimethoxy-1,1'-biphenyl. Due to the current unavailability of a complete, publicly accessible crystal structure for 4-(3,4-dimethoxyphenyl)benzoic acid, this closely related structural analog is presented to provide valuable insights into the crystallographic features of this class of compounds. The methodologies and analyses described herein are directly applicable to the study of similar biphenyl derivatives.

Introduction

Biphenyl derivatives are of significant interest to researchers in materials science and drug development due to their rigid structures and potential for forming diverse supramolecular assemblies. The substitution pattern on the biphenyl core dictates the molecule's conformation, packing, and intermolecular interactions, which in turn influence its physicochemical properties. This guide provides a comprehensive overview of the crystal structure of 4,4'-dimethoxy-1,1'-biphenyl, a compound that serves as an excellent model for understanding the solid-state behavior of more complex derivatives like 4-(3,4-dimethoxyphenyl)benzoic acid. The structural insights are crucial for the rational design of new materials and active pharmaceutical ingredients with tailored properties.

Experimental Protocols

Synthesis of 4,4'-dimethoxy-1,1'-biphenyl

The synthesis of 4,4'-dimethoxy-1,1'-biphenyl can be achieved via a Suzuki-Miyaura cross-coupling reaction. A typical procedure is as follows:

-

Reaction Setup: To a round-bottom flask, add 4-bromoanisole (1.0 mmol), 4-methoxyphenylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd/Fe

3O4(10 mg). -

Solvent Addition: Add a 1:1 mixture of water and ethanol (3 mL) to the flask.

-

Reaction Execution: Stir the resulting mixture at 40°C for approximately 2 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, add ethanol (5 mL) to the reaction mixture. The catalyst can be separated using a magnet. The crude product is then purified by recrystallization to yield the final product.

-

Characterization: The synthesized compound is characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature, typically using Mo Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for 4,4'-dimethoxy-1,1'-biphenyl is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₄H₁₄O₂ |

| Formula weight | 214.26 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.935(5) Å |

| b | 5.428(5) Å |

| c | 13.112(5) Å |

| α | 90° |

| β | 104.98(5)° |

| γ | 90° |

| Volume | 545.9(7) ų |

| Z | 2 |

| Density (calculated) | 1.303 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 228 |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| Theta range for data collection | 2.59 to 27.00° |

| Index ranges | -9<=h<=9, -6<=k<=6, -16<=l<=16 |

| Reflections collected | 2498 |

| Independent reflections | 1158 [R(int) = 0.0216] |

| Completeness to theta = 27.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1158 / 0 / 74 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0415, wR2 = 0.1158 |

| R indices (all data) | R1 = 0.0487, wR2 = 0.1215 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Bond Angles | Angle (°) |

| C1-C1' | 1.489(3) | C2-C1-C1' | 121.0(2) |

| C1-C2 | 1.393(3) | C6-C1-C1' | 121.2(2) |

| C1-C6 | 1.394(3) | C3-C2-C1 | 120.9(2) |

| C2-C3 | 1.383(3) | C4-C3-C2 | 119.7(2) |

| C3-C4 | 1.389(3) | O1-C4-C3 | 115.6(2) |

| C4-O1 | 1.372(2) | O1-C4-C5 | 124.7(2) |

| C4-C5 | 1.383(3) | C6-C5-C4 | 119.6(2) |

| C5-C6 | 1.385(3) | C5-C6-C1 | 121.0(2) |

| O1-C7 | 1.423(3) | C4-O1-C7 | 117.6(2) |

Visualization of Workflows and Interactions

Experimental Workflow

Caption: Experimental workflow for the synthesis and crystal structure analysis.

Intermolecular Interactions

The crystal packing of 4,4'-dimethoxy-1,1'-biphenyl is stabilized by weak intermolecular interactions, including C-H···π and π-π stacking interactions.

Caption: Key intermolecular interactions in the crystal structure.

Conclusion

The crystal structure of 4,4'-dimethoxy-1,1'-biphenyl reveals a monoclinic system with a centrosymmetric space group. The molecule exhibits a non-planar conformation with a significant dihedral angle between the two phenyl rings. The crystal packing is primarily governed by weak C-H···π and π-π stacking interactions, which contribute to the overall stability of the crystal lattice. This detailed structural analysis of a key analog provides a foundational understanding for predicting and interpreting the solid-state properties of 4-(3,4-dimethoxyphenyl)benzoic acid and other related biphenyl derivatives, which is essential for their application in the development of novel materials and pharmaceuticals.

Solubility of 4-(3,4-dimethoxyphenyl)benzoic acid in common organic solvents

An In-Depth Technical Guide on the Solubility of 4-(3,4-Dimethoxyphenyl)benzoic Acid in Common Organic Solvents

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of 4-(3,4-dimethoxyphenyl)benzoic acid in a wide range of common organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, purification, formulation, and various analytical procedures.

Quantitative Solubility Data

The solubility of 4-(3,4-dimethoxyphenyl)benzoic acid has been experimentally determined in numerous organic solvents at a standard temperature of 25 °C. The following tables summarize the mole fraction solubility (X) of the compound, offering a valuable resource for solvent selection and process optimization. The data is compiled from a comprehensive study on the solubility of substituted benzoic acids.[1]

Table 1: Mole Fraction Solubility of 4-(3,4-Dimethoxyphenyl)benzoic Acid in Alcohols and Ethers at 25 °C [1]

| Solvent Class | Solvent Name | Mole Fraction Solubility (X) |

| Alcohols | Methanol | 0.0489 |

| Ethanol | 0.0512 | |

| 1-Propanol | 0.0528 | |

| 2-Propanol | 0.0407 | |

| 1-Butanol | 0.0526 | |

| 2-Butanol | 0.0453 | |

| 2-Methyl-1-propanol | 0.0441 | |

| 1-Pentanol | 0.0511 | |

| 1-Hexanol | 0.0490 | |

| 1-Heptanol | 0.0470 | |

| 1-Octanol | 0.0449 | |

| 2-Methyl-2-propanol | 0.0712 | |

| 2-Methyl-1-butanol | 0.0438 | |

| 3-Methyl-1-butanol | 0.0445 | |

| Cyclohexanol | 0.0633 | |

| Propane-1,2-diol | 0.0152 | |

| Ethers | 1,4-Dioxane | 0.1330 |

| Tetrahydrofuran | 0.1470 | |

| Dibutyl ether | 0.0076 | |

| Methyl tert-butyl ether | 0.0188 | |

| 2-Methyltetrahydrofuran | 0.1140 | |

| Tetrahydropyran | 0.1160 |

Table 2: Mole Fraction Solubility of 4-(3,4-Dimethoxyphenyl)benzoic Acid in Alkyl Alkanoates, Alkoxyalcohols, and Other Solvents at 25 °C [1]

| Solvent Class | Solvent Name | Mole Fraction Solubility (X) |

| Alkyl Alkanoates | Ethyl acetate | 0.0488 |

| Propyl acetate | 0.0410 | |

| Butyl acetate | 0.0367 | |

| Pentyl acetate | 0.0338 | |

| Methyl butyrate | 0.0459 | |

| Alkoxyalcohols | 2-Methoxyethanol | 0.0740 |

| 2-Ethoxyethanol | 0.0700 | |

| 2-Propoxyethanol | 0.0649 | |

| 2-Butoxyethanol | 0.0601 | |

| Ethylene glycol monomethyl ether acetate | 0.0671 | |

| Other Solvents | Water (for reference) | 0.00001 |

Experimental Protocols

The quantitative solubility data presented above was determined using a static analytical method. This approach is a reliable and widely used technique for establishing the equilibrium solubility of a compound in a given solvent.

Static Analytical Method for Solubility Determination

Objective: To determine the equilibrium solubility of 4-(3,4-dimethoxyphenyl)benzoic acid in a selection of organic solvents at a constant temperature.

Materials:

-

4-(3,4-dimethoxyphenyl)benzoic acid (recrystallized and of high purity)

-

Organic solvents (at least 99.7 mole percent purity)

-

Sealed amber glass bottles

-

Constant temperature water bath (± 0.1 °C)

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Sample Preparation: An excess amount of solid 4-(3,4-dimethoxyphenyl)benzoic acid is added to a known volume of the selected organic solvent in a sealed amber glass bottle. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The sealed bottles are placed in a constant temperature water bath, maintained at 25.0 ± 0.1 °C. The samples are allowed to equilibrate for a minimum of 72 hours, with periodic agitation to facilitate dissolution.[1]

-

Sedimentation: Following the equilibration period, the samples are left undisturbed in the constant temperature bath for several hours. This allows for any finely dispersed solid particles to settle at the bottom of the container, ensuring a clear supernatant for analysis.[1]

-

Sample Extraction and Dilution: A known aliquot of the clear supernatant is carefully withdrawn from each bottle. This sample is then diluted with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Concentration Analysis: The concentration of 4-(3,4-dimethoxyphenyl)benzoic acid in the diluted samples is determined using a spectrophotometer. The absorbance is measured at the compound's wavelength of maximum absorption.

-

Solubility Calculation: The experimental mole fraction solubility (X) is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of 4-(3,4-dimethoxyphenyl)benzoic acid using the static analytical method.

Caption: Workflow for determining the equilibrium solubility of 4-(3,4-dimethoxyphenyl)benzoic acid.

References

Physical and chemical properties of 4-(3,4-dimethoxyphenyl)benzoic acid

An In-depth Technical Guide to 4-(3,4-dimethoxyphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-dimethoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a veratrole (1,2-dimethoxybenzene) moiety linked to a benzoic acid, suggests the possibility of interesting biological activities and utility as a synthetic building block. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, and a discussion of its potential biological relevance based on related compounds.

Physicochemical Properties

While extensive experimental data for 4-(3,4-dimethoxyphenyl)benzoic acid is limited, a combination of predicted values and data from chemical suppliers provides a foundational understanding of its physical and chemical characteristics.

General Properties

| Property | Value | Source |

| CAS Number | 122294-10-4 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄O₄ | [1][2][3] |

| Molecular Weight | 258.27 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | - |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 4-(3,4-dimethoxyphenyl)benzoic acid. It is important to note that these are computational estimates and have not been experimentally verified.

| Property | Predicted Value | Source |

| Melting Point | 221-222 °C | [3] |

| Boiling Point | 417.6 ± 40.0 °C | [3] |

| pKa | 4.20 ± 0.10 | [3] |

| Density | 1.199 ± 0.06 g/cm³ | [3] |

Solubility

-

Aqueous Solubility : Expected to be low in water, particularly at neutral and acidic pH. The presence of the large, relatively nonpolar biphenyl structure will likely dominate over the polar carboxylic acid and methoxy groups.

-

Organic Solubility : Likely to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), especially upon heating. Its solubility is expected to be lower in non-polar solvents like hexanes.

Spectral Data (Predicted and Comparative)

No experimentally determined spectra for 4-(3,4-dimethoxyphenyl)benzoic acid were found. The following represents predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the methoxy groups. The exact chemical shifts would depend on the solvent used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all 15 carbons in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[4]

-

C-H stretch (aromatic and methyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl).

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.[4]

-

C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.[5]

-

C-O stretch (ethers and carboxylic acid): Bands in the 1000-1300 cm⁻¹ region.[4]

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. The proposed synthesis for 4-(3,4-dimethoxyphenyl)benzoic acid would involve the palladium-catalyzed coupling of 4-bromobenzoic acid and 3,4-dimethoxyphenylboronic acid.[6][7]

Materials:

-

4-Bromobenzoic acid

-

3,4-Dimethoxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like [PdCl₂(NH₂CH₂COOH)₂])[8][9]

-

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))[6][8]

-

Solvent (e.g., a mixture of 1,4-dioxane and water, or ethanol and water)[6][10]

Procedure:

-

To a reaction vessel, add 4-bromobenzoic acid, 3,4-dimethoxyphenylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

If using an oxygen-sensitive catalyst, degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

-

Add the degassed solvent system.

-

Add the palladium catalyst (typically 0.1-5 mol%).

-

Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the progress by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, it can be filtered. Otherwise, dilute the mixture with water and perform an acidic workup to protonate the carboxylate and facilitate extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Biological Activity and Drug Development Potential

While no specific biological activities have been reported for 4-(3,4-dimethoxyphenyl)benzoic acid, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of biphenyl carboxylic acids have been investigated for a range of therapeutic applications.

Potential as Enzyme Inhibitors

Biphenyl derivatives have been explored as inhibitors of various enzymes. For instance, biphenylsulfonamide carboxylates have been synthesized and evaluated as inhibitors of aggrecanase-1, an enzyme implicated in osteoarthritis.[10] The structural features of 4-(3,4-dimethoxyphenyl)benzoic acid could allow it to fit into the active sites of certain enzymes, making it a candidate for screening in enzyme inhibition assays.

Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. Studies on biphenyl-4-carboxylic acid esters have demonstrated antifungal activity against pathogenic Candida species.[11] The combination of the benzoic acid moiety with the dimethoxyphenyl group in the target molecule could potentially lead to antimicrobial or antifungal effects.

Anticancer Potential

A number of biphenyl derivatives have been investigated as potential anticancer agents. For example, certain small molecule biphenyl carboxylic acids have shown in vitro activity against breast cancer cell lines.[2] Given the prevalence of the biphenyl scaffold in anticancer drug discovery, 4-(3,4-dimethoxyphenyl)benzoic acid could be a candidate for screening in cancer cell line panels.

Safety and Handling

According to available safety data, 4-(3,4-dimethoxyphenyl)benzoic acid is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[12]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion

4-(3,4-dimethoxyphenyl)benzoic acid is a biphenyl derivative with predicted physicochemical properties that make it an interesting candidate for further research. While experimental data is currently scarce, its synthesis is achievable through established methods like the Suzuki-Miyaura coupling. Based on the biological activities of related compounds, it holds potential for investigation in various therapeutic areas, including as an enzyme inhibitor, antimicrobial agent, or anticancer compound. Further experimental validation of its properties and biological screening are warranted to fully elucidate its potential in drug development and other applications.

References

- 1. appchemical.com [appchemical.com]

- 2. 122294-10-4 | MFCD03424612 | 4-(3,4-Dimethoxyphenyl)benzoic acid [aaronchem.com]

- 3. 3',4'-DIMETHOXYBIPHENYL-4-CARBOXYLIC ACID | 122294-10-4 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. diva-portal.org [diva-portal.org]

- 12. 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(3,4-Dimethoxyphenyl)benzoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-(3,4-dimethoxyphenyl)benzoic acid core represents a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic accessibility. Its substituted biphenyl framework serves as a valuable starting point for the development of novel therapeutic agents across a range of disease areas. The dimethoxy substitution pattern on one of the phenyl rings is a key feature found in numerous natural products and synthetic compounds with significant biological activity, often imparting favorable interactions with biological targets and influencing pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this promising scaffold, with a focus on its application in the development of antimicrobial and phosphodiesterase (PDE) inhibitors.

Synthesis of the Core Scaffold and its Derivatives

The 4-(3,4-dimethoxyphenyl)benzoic acid scaffold is typically synthesized via Suzuki coupling between a boronic acid derivative of one phenyl ring and a halogenated derivative of the other. Subsequent derivatization of the carboxylic acid moiety into amides and esters is a common strategy to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of lead compounds.

General Workflow for the Synthesis of 4-(3,4-Dimethoxyphenyl)benzamide Derivatives

The synthesis of amide derivatives from 4-(3,4-dimethoxyphenyl)benzoic acid is a straightforward process that can be adapted to generate a diverse library of compounds for biological screening. The general workflow involves the activation of the carboxylic acid followed by coupling with a desired amine.

Figure 1: General workflow for the synthesis of 4-(3,4-dimethoxyphenyl)benzamide derivatives.

Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

A notable application of a closely related scaffold, 3,4-dimethoxybenzoic acid, is in the development of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potent antimicrobial agents. These compounds have demonstrated significant activity against a range of bacterial and fungal pathogens[1].

Table 1: Minimum Inhibitory Concentration (MIC) of Selected N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µM) [1]

| Compound | S. aureus | S. typhi | P. aeruginosa | E. coli | A. baumannii | C. albicans |

| 4a | 26.11 | - | - | - | - | 26.11 |

| 4b | - | 23.28 | 23.28 | 23.28 | - | - |

| 4c | - | - | 22.89 | - | - | - |

| 4h | 5.88 | 12.07 | - | - | - | - |

| 4i | - | - | - | 23.30 | 11.64 | 23.30 |

| Ceftriaxone | 3.52 | 14.08 | - | - | - | - |

Note: '-' indicates data not reported or activity was not significant.

Potential as Phosphodiesterase 4 (PDE4) Inhibitors

The 3,4-dimethoxyphenyl group is a well-established pharmacophore for the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. Derivatives of 4-(3,4-dimethoxyphenyl)benzoic acid are therefore promising candidates for the development of novel anti-inflammatory drugs. Studies on structurally related 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones have demonstrated potent and selective PDE4 inhibition[2].

Table 2: PDE4 Inhibitory Potency of 4-(3,4-Dimethoxyphenyl) Phthalazinone Analogs [2]

| Compound | pIC₅₀ |

| 10c | 7.6 |

| 10d | 8.4 |

| 11c | 7.9 |

| 11d | 8.1 |

PDE4 Signaling Pathway and Inhibition

PDE4 enzymes hydrolyze cyclic adenosine monophosphate (cAMP), a key second messenger that mediates the cellular response to a variety of extracellular signals. By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the suppression of pro-inflammatory mediators.

Figure 2: Simplified signaling pathway of PDE4 and the inhibitory action of 4-(3,4-dimethoxyphenyl)benzoic acid derivatives.

Experimental Protocols

General Protocol for the Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives[1]

Step 1: Synthesis of 3,4-dimethoxybenzohydrazide

To a solution of methyl 3,4-dimethoxybenzoate (1 equivalent) in ethanol, hydrazine hydrate (10 equivalents) is added. The reaction mixture is refluxed for 6-8 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting solid is washed with cold diethyl ether to afford 3,4-dimethoxybenzohydrazide.

Step 2: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

A mixture of 3,4-dimethoxybenzohydrazide (1 equivalent) and the appropriate substituted benzaldehyde (1 equivalent) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of glacial acetic acid. The reaction mixture is then cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to give the desired N'-benzylidene-3,4-dimethoxybenzohydrazide derivative.

Protocol for In Vitro Antimicrobial Susceptibility Testing (MIC Determination)[1]

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

-

Preparation of Microtiter Plates: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for PDE4 Enzyme Inhibition Assay

The inhibitory activity against PDE4 can be determined using a two-step enzymatic assay.

-

Enzyme Reaction: Recombinant human PDE4 is incubated with the test compound at various concentrations in the presence of cAMP as a substrate in a suitable buffer at 30°C.

-

Quantification of AMP: The reaction is terminated, and the amount of AMP produced is quantified. This can be done by adding a second enzyme, such as alkaline phosphatase, which converts AMP to adenosine, and then detecting adenosine using a fluorescent or colorimetric method.

-

Calculation of IC₅₀: The concentration of the test compound that inhibits 50% of the PDE4 activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

The 4-(3,4-dimethoxyphenyl)benzoic acid scaffold is a highly promising starting point for the development of new therapeutic agents. Its derivatives have shown significant potential as antimicrobial and anti-inflammatory agents, particularly through the inhibition of PDE4. The synthetic tractability of this core allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and development of novel drugs based on this versatile scaffold.

References

The Botanical Treasury: A Technical Guide to the Natural Occurrence and Isolation of Dimethoxybenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, isolation, and characterization of dimethoxybenzene derivatives. These aromatic compounds, found across a variety of natural sources, exhibit a range of promising biological activities, making them key targets for pharmaceutical research and development. This document provides a comprehensive overview of their origins, detailed experimental protocols for their extraction and purification, and an exploration of the key signaling pathways they modulate.

Natural Occurrence of Dimethoxybenzene Derivatives

Dimethoxybenzene derivatives are secondary metabolites found in a diverse array of organisms, including plants, fungi, and insects. In plants, they often contribute to the aroma and flavor of essential oils and can play a role in defense mechanisms. The substitution pattern of the methoxy groups on the benzene ring, along with other functional groups, gives rise to a variety of compounds with distinct properties.

Several dimethoxybenzene derivatives have been identified from natural sources and are of significant interest to the scientific community. Notable examples include:

-

Methyleugenol (4-allyl-1,2-dimethoxybenzene): This compound is a constituent of numerous essential oils, including those from basil, nutmeg, and tarragon.[1][2] It is also found in a wide range of plant species, with over 450 species from 80 families reported to contain it.[3]

-

Apocynin (4-hydroxy-3-methoxyacetophenone): A naturally occurring acetophenone, apocynin is primarily isolated from the roots of Apocynum cannabinum and Picrorhiza kurroa.[4][5]

-

2,6-Dimethoxyphenol (Syringol): This derivative is a component of lignin and is found in the wood and bark of various trees, such as pine and spruce.[6] It has also been identified in Panax japonicus and Mucuna birdwoodiana.[7]

The concentration of these derivatives can vary significantly depending on the plant species, geographical location, and harvesting time.[2]

Isolation and Purification Methodologies

The isolation of dimethoxybenzene derivatives from their natural matrices is a critical step in their study and utilization. The choice of extraction and purification methods is dictated by the chemical properties of the target compound and the nature of the source material.

Extraction Techniques

2.1.1. Solvent Extraction

Solvent extraction is a widely used method for isolating organic compounds from solid plant materials. The selection of the solvent is crucial and is based on the polarity of the target dimethoxybenzene derivative.

Experimental Protocol: Ethanol Extraction of Aromatic Compounds

-

Preparation of Plant Material: The plant material (e.g., leaves, roots) is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Soaking: The powdered plant material is submerged in ethanol. A common ratio is 1:10 (w/v) of plant material to solvent. For enhanced extraction of certain compounds, this mixture can be stored in an ultra-low temperature freezer for 24 hours.[8]

-

Filtration: The mixture is filtered to separate the solid plant material from the ethanol extract. A Büchner funnel and a vacuum flask are typically used for this step.[8]

-

Solvent Removal: The ethanol is removed from the extract to concentrate the desired compounds. A rotary evaporator is commonly employed for this purpose as it allows for efficient evaporation of the solvent at a reduced pressure and temperature, minimizing the degradation of thermolabile compounds.[8]

-

Winterization (Optional): To obtain a purer extract, a process called winterization can be performed. This involves adding ethanol to the extract and then cooling it to precipitate out fats and waxes. The mixture is then filtered again, and the ethanol is removed using a rotary evaporator.[8]

2.1.2. Steam Distillation

Steam distillation is a preferred method for extracting volatile compounds, such as those found in essential oils, from plant materials. This technique is particularly suitable for compounds that are immiscible with water and have a high boiling point.

Experimental Protocol: Steam Distillation of Essential Oils

-

Apparatus Setup: Assemble the steam distillation apparatus, which consists of a boiling flask (to generate steam), a biomass flask (to hold the plant material), a condenser, and a collection vessel (e.g., a separatory funnel).

-

Preparation of Plant Material: Fresh or dried plant material is placed in the biomass flask. It is important to pack the material firmly to prevent the formation of channels that would allow steam to bypass the bulk of the material.[6]

-

Distillation: Heat the water in the boiling flask to generate steam. The steam passes through the plant material, causing the volatile dimethoxybenzene derivatives to vaporize.

-

Condensation: The mixture of steam and volatile compounds then travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.

-

Collection and Separation: The condensate, a mixture of water (hydrosol) and the essential oil containing the dimethoxybenzene derivatives, is collected in the separatory funnel. Since the oil is typically immiscible with water, it will form a separate layer that can be easily separated.[6][9]

Purification Techniques

Following extraction, the crude extract often contains a mixture of compounds. Chromatographic techniques are essential for the purification of the target dimethoxybenzene derivatives.

2.2.1. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. Silica gel or alumina are common stationary phases, and a solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of compounds. It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase of very small particle size, allowing for excellent separation.

General HPLC Protocol for Dimethoxybenzene Derivative Analysis

-

Column: A reverse-phase C18 column is often suitable for the separation of aromatic compounds.[10]

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The ratio can be adjusted to optimize the separation. For compounds that are sensitive to pH, a buffer such as phosphoric acid or formic acid can be added.[10]

-

Detection: A UV detector is typically used, with the wavelength set to the absorbance maximum of the target dimethoxybenzene derivative.

-

Scale-up: A method developed on an analytical scale can be scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume to isolate larger quantities of the pure compound.[11]

Characterization of Isolated Compounds

Once a dimethoxybenzene derivative has been isolated and purified, its structure must be confirmed. A combination of spectroscopic techniques is used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, which can be used to identify the compound by comparing the data to spectral libraries.

General GC-MS Protocol for Aromatic Compound Analysis

-

Column: A non-polar capillary column, such as a DB-5ms, is often used for the separation of aromatic compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Temperature Program: The oven temperature is programmed to ramp up gradually to allow for the separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then increase at a steady rate (e.g., 10°C/min) to a final temperature (e.g., 300°C).[12]

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra obtained are compared with databases like the NIST library for compound identification.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton of the molecule.

¹H and ¹³C NMR Data for Selected Dimethoxybenzene Derivatives:

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 1,2-Dimethoxybenzene | CDCl₃ | 3.86 (s, 6H), 6.89-6.95 (m, 4H) | 55.9, 111.4, 121.1, 149.3 |

| 1,3-Dimethoxybenzene | CDCl₃ | 3.79 (s, 6H), 6.42 (t, J=2.3 Hz, 1H), 6.53 (dd, J=8.2, 2.3 Hz, 2H), 7.17 (t, J=8.2 Hz, 1H) | 55.3, 100.0, 105.7, 129.8, 161.1 |

| 1,4-Dimethoxybenzene | CDCl₃ | 3.75 (s, 6H), 6.83 (s, 4H) | 55.7, 114.7, 153.8 |

| 2,6-Dimethoxyphenol | CDCl₃ | 3.89 (s, 6H), 5.75 (s, 1H, -OH), 6.59 (d, J=8.4 Hz, 2H), 6.89 (t, J=8.4 Hz, 1H) | 56.3, 104.9, 124.0, 135.5, 147.2 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Biological Activity and Signaling Pathways

Dimethoxybenzene derivatives and other phenolic compounds have been shown to possess a range of biological activities, including anti-inflammatory and antioxidant effects. These activities are often mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Signaling Pathways

Chronic inflammation is implicated in a variety of diseases. Phenolic compounds can exert anti-inflammatory effects by targeting pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4]

-

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Some phenolic compounds can inhibit this pathway by preventing the degradation of IκB.[2]

-

MAPK Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. Phenolic compounds can interfere with this pathway by inhibiting the phosphorylation of key kinases, thereby reducing the production of inflammatory cytokines.[14]

Caption: Anti-inflammatory signaling pathways modulated by dimethoxybenzene derivatives.

Antioxidant Signaling Pathway

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a contributing factor to many diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.

-

Nrf2-ARE Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by a protein called Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to their expression and a subsequent reduction in oxidative stress.[15][16] Phenolic compounds are known to activate this protective pathway.[17]

Caption: Nrf2-mediated antioxidant response pathway activated by dimethoxybenzene derivatives.

Quantitative Data Summary

The yield and purity of isolated dimethoxybenzene derivatives are dependent on the natural source and the isolation methodology employed. The following tables summarize representative quantitative data from the literature.

Table 1: Concentration of Methyleugenol in Various Essential Oils

| Plant Source | Plant Part | Extraction Method | Methyleugenol Concentration (%) |

| Ocimum basilicum (Basil) | Leaves | Steam Distillation | 1.6 - 65 |

| Pimenta racemosa (Bay leaf) | Leaves | Steam Distillation | up to 48.1 |

| Melaleuca bracteata | Leaves | Steam Distillation | 90 - 95 |

| Cinnamomum oliveri | Leaves | Steam Distillation | 90 - 95 |

Data compiled from Burfield, 2004a and De Vincenzi et al., 2000 as cited in[2].

Table 2: Illustrative Yields from Synthesis and Isolation

| Compound | Method | Starting Material | Yield (%) | Purity (%) |

| 1,2-Dimethoxybenzene | Synthesis | Pyrocatechol, Sodium ethylate | 92.6 | 99 |

| 1,2-Dimethoxybenzene | Synthesis | Pyrocatechol, Sodium methylate | 94.5 | 99 |

Data from patent CN101811942A.[13] Note: These are synthesis yields, not isolation yields from natural sources, and are provided for illustrative purposes.

Conclusion

Dimethoxybenzene derivatives represent a valuable class of naturally occurring compounds with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of their natural sources, detailed protocols for their isolation and characterization, and an exploration of their mechanisms of action through the modulation of key signaling pathways. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into this promising class of bioactive molecules.

Experimental Workflows

Caption: General experimental workflow for the isolation and characterization of dimethoxybenzene derivatives.

References

- 1. Methyleugenol——The application and potential risk_Chemicalbook [chemicalbook.com]

- 2. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Methyl eugenol - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ros.edu.pl [ros.edu.pl]

- 7. 2,6-Dimethoxyphenol | C8H10O3 | CID 7041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Dimethoxyphenol(91-10-1) 1H NMR spectrum [chemicalbook.com]

- 9. Uses of Methyl eugenol_Chemicalbook [chemicalbook.com]

- 10. meta-dimethyl hydroquinone, 151-10-0 [thegoodscentscompany.com]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. phytopharmajournal.com [phytopharmajournal.com]

- 13. mcmed.us [mcmed.us]

- 14. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(3,4-dimethoxyphenyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(3,4-dimethoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. It also outlines a detailed experimental protocol for its synthesis and characterization, and a hypothetical biological pathway to guide further research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(3,4-dimethoxyphenyl)benzoic acid. These predictions are derived from the analysis of spectroscopic data for benzoic acid, 4-methoxybenzoic acid, 3,4-dimethoxybenzene, and other substituted biphenyl derivatives.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.9 | Singlet (broad) | - |

| Aromatic H (positions 2', 6') | ~8.0 | Doublet | ~8.5 |

| Aromatic H (positions 3', 5') | ~7.8 | Doublet | ~8.5 |

| Aromatic H (position 2) | ~7.3 | Doublet | ~2.0 |

| Aromatic H (position 6) | ~7.2 | Doublet of doublets | ~8.5, 2.0 |

| Aromatic H (position 5) | ~7.0 | Doublet | ~8.5 |

| Methoxy H (-OCH₃) | ~3.85 | Singlet | - |

| Methoxy H (-OCH₃) | ~3.80 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| Carboxylic Acid (-C=O) | ~167 |

| Aromatic C (position 4') | ~145 |

| Aromatic C (positions 4, 3) | ~149, ~148 |

| Aromatic C (position 1') | ~132 |

| Aromatic C (positions 2', 6') | ~130 |

| Aromatic C (positions 3', 5') | ~126 |

| Aromatic C (position 1) | ~130 |

| Aromatic C (position 2) | ~112 |

| Aromatic C (position 5) | ~113 |

| Aromatic C (position 6) | ~120 |

| Methoxy C (-OCH₃) | ~56 |

| Methoxy C (-OCH₃) | ~55.8 |

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1680 | Strong |

| C=C stretch (Aromatic) | 1610-1580, 1520-1480 | Medium-Strong |

| C-O stretch (Aryl Ether) | 1270-1230, 1050-1010 | Strong |

| O-H bend (Carboxylic Acid) | 1440-1395, 950-910 | Medium |

Table 4: Predicted UV-Vis Spectral Data

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Transition |

| Ethanol | ~260 | High | π → π |

| Ethanol | ~290 | Medium | π → π |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of 4-(3,4-dimethoxyphenyl)benzoic acid.

Synthesis via Suzuki Coupling

A plausible and efficient method for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.

Diagram 1: Synthetic Workflow for 4-(3,4-dimethoxyphenyl)benzoic acid

Caption: Synthetic workflow for 4-(3,4-dimethoxyphenyl)benzoic acid via Suzuki coupling.

Methodology:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

Diagram 2: Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Methodologies:

-

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

-

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol).

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm using a quartz cuvette.

-

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Hypothetical Biological Signaling Pathway

Based on the reported biological activities of structurally similar biphenyl-4-carboxylic acid derivatives, which include antifungal and anti-inflammatory properties, a hypothetical signaling pathway can be proposed. For instance, the anti-inflammatory effects could be mediated through the inhibition of the cyclooxygenase (COX) enzymes.

Diagram 3: Hypothetical Anti-Inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the COX pathway by 4-(3,4-dimethoxyphenyl)benzoic acid.

This guide provides a foundational framework for the synthesis and comprehensive spectroscopic characterization of 4-(3,4-dimethoxyphenyl)benzoic acid. The predictive data and detailed protocols are intended to facilitate further experimental investigation and drug discovery efforts centered on this and related biphenyl structures.

CAS number and molecular weight of 4-(3,4-dimethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(3,4-dimethoxyphenyl)benzoic acid, a biphenyl compound with potential applications in pharmaceutical research and development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and explores its potential biological activities and associated signaling pathways based on structurally related molecules.

Core Compound Information

CAS Number: 122294-10-4 Molecular Formula: C₁₅H₁₄O₄ Molecular Weight: 258.27 g/mol

Physicochemical and Bioactivity Data

The following table summarizes key quantitative data for 4-(3,4-dimethoxyphenyl)benzoic acid and structurally similar compounds. Data for the target compound is limited; therefore, values from related benzoic acid derivatives are provided for estimation and comparative purposes.

| Property | Value | Compound |

| Molecular Weight | 258.27 g/mol | 4-(3,4-dimethoxyphenyl)benzoic acid |

| Melting Point | ~182 °C | Based on 3,4-Dimethoxybenzoic acid[1] |

| pKa | ~4.46 | Based on 4-Methoxybenzoic acid[2] |

| Water Solubility | Low | Estimated based on 4-Methoxybenzoic acid (0.3 g/L at 20°C)[3][4] |

| Solubility in Organic Solvents | Soluble | Soluble in alcohols, ethers, and chloroform, based on 4-Methoxybenzoic acid[3][5] |

Synthesis via Suzuki-Miyaura Coupling

The synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol

Reaction: Coupling of 4-bromobenzoic acid with 3,4-dimethoxyphenylboronic acid.

Materials:

-

4-bromobenzoic acid

-

3,4-dimethoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq).

-

Solvent Addition: Add the solvent mixture to the flask.

-

Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the product.

-

Purification: Filter the crude product and wash with water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid via Suzuki-Miyaura coupling.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of 4-(3,4-dimethoxyphenyl)benzoic acid is limited, its structural similarity to other naturally occurring phenolic acids suggests potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Many benzoic acid derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism for 4-(3,4-dimethoxyphenyl)benzoic acid could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 4-(3,4-dimethoxyphenyl)benzoic acid.

This guide provides a foundational understanding of 4-(3,4-dimethoxyphenyl)benzoic acid for research and development purposes. Further experimental validation is necessary to confirm the proposed properties and mechanisms of action.

References

- 1. 3,4-Dimethoxybenzoic acid, 250 g, CAS No. 93-07-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - France [carlroth.com]

- 2. The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is [infinitylearn.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 5. 4-メトキシ安息香酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid, a key biaryl carboxylic acid scaffold, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Biaryl moieties are of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures from organoboron compounds and organohalides.

The protocol herein details the coupling of 4-bromobenzoic acid with 3,4-dimethoxyphenylboronic acid. This application note includes a detailed experimental procedure, a summary of reaction parameters in a tabular format for easy reference, and a visual representation of the experimental workflow.

Reaction Scheme

The synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid is achieved through the palladium-catalyzed cross-coupling of 4-bromobenzoic acid and 3,4-dimethoxyphenylboronic acid in the presence of a suitable base and ligand.

Caption: General reaction scheme for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid.

Data Presentation: Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes a typical set of conditions for the synthesis of biaryl carboxylic acids, adapted for the target molecule.

| Parameter | Reagent/Condition | Molar Equivalents/Value | Role |

| Aryl Halide | 4-bromobenzoic acid | 1.0 | Electrophile |

| Boronic Acid | 3,4-dimethoxyphenylboronic acid | 1.2 | Nucleophile |

| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.02 | Catalyst Precursor |

| Ligand | Triphenylphosphine (PPh₃) | 0.04 | Stabilizes Catalyst |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 | Activates Boronic Acid |

| Solvent System | Toluene/Water | 4:1 (v/v) | Reaction Medium |

| Temperature | 90 °C | - | Reaction Condition |

| Reaction Time | 12-24 hours | - | Reaction Duration |

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 4-(3,4-dimethoxyphenyl)benzoic acid. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical observations.

Materials:

-

4-bromobenzoic acid

-

3,4-dimethoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Deionized Water, degassed

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), 3,4-dimethoxyphenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

-

-

Catalyst and Ligand Addition:

-

In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous toluene.

-

Add this catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.

-

-

Solvent Addition and Degassing:

-

Add anhydrous toluene and degassed deionized water to the reaction flask to achieve a 4:1 ratio and a final concentration of approximately 0.1 M with respect to 4-bromobenzoic acid.

-

Degas the entire reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

-

-

Reaction:

-

Heat the reaction mixture to 90 °C under the inert atmosphere with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-